molecular formula C15H17N5O B12919870 5H-Pyridazino(3,4-b)(1,4)benzoxazine, 5-methyl-3-(1-piperazinyl)- CAS No. 34352-60-8

5H-Pyridazino(3,4-b)(1,4)benzoxazine, 5-methyl-3-(1-piperazinyl)-

Cat. No.: B12919870
CAS No.: 34352-60-8
M. Wt: 283.33 g/mol
InChI Key: KMKHHMJOWLXRHH-UHFFFAOYSA-N
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Description

Methyl Group at Position 5

The methyl substituent at position 5 introduces steric bulk and electron-donating effects. This group occupies a peripheral position on the fused ring system, minimizing steric clashes with other substituents while modulating electron density across the aromatic scaffold.

Piperazinyl Group at Position 3

The piperazinyl group (-N-(CH₂CH₂)₂N-) is a six-membered ring containing two nitrogen atoms at positions 1 and 4. In this compound, the piperazine is attached via its 1-position nitrogen to position 3 of the pyridazino-benzoxazine core. Key features include:

  • Conformational Flexibility : The piperazine ring adopts a chair conformation, allowing rotational freedom around the C-N bonds.
  • Electron-Donating Capacity : The lone pairs on the nitrogen atoms contribute to the compound’s basicity and potential for hydrogen bonding.

Stereoelectronic Effects

The methyl group’s electron-donating nature and the piperazinyl group’s basicity create a polarized electronic environment. This polarization may influence intermolecular interactions, such as π-stacking or hydrogen bonding, in supramolecular contexts.

Comparative Structural Analysis with Related Benzoxazine Derivatives

To contextualize this compound’s uniqueness, Table 1 compares it with structurally analogous derivatives:

Compound Name Substituents Molecular Formula Key Structural Differences
5-Methyl-3-(1-piperazinyl)-pyridazino[3,4-b]benzoxazine 5-CH₃, 3-piperazinyl C₁₅H₁₇N₅O Baseline structure for comparison
5-Methyl-3-(4-methylpiperazinyl)-8-nitro-pyridazino[3,4-b]benzoxazine 5-CH₃, 3-(4-CH₃-piperazinyl), 8-NO₂ C₁₆H₁₈N₆O₃ Additional nitro group at position 8 and methylated piperazine
8-Amino-5-methyl-3-(4-methylpiperazinyl)-pyridazino[3,4-b]benzoxazine 5-CH₃, 3-(4-CH₃-piperazinyl), 8-NH₂ C₁₆H₂₀N₆O Nitro replaced by amino group at position 8
5-Methyl-3-(4-methylpiperazinyl)-pyridazino[3,4-b]benzoxazine 5-CH₃, 3-(4-CH₃-piperazinyl) C₁₆H₁₉N₅O Piperazine methylated at position 4

Key Observations:

  • Substituent Variability : Position 3 commonly hosts piperazinyl groups, but methylation at the piperazine’s 4-position (e.g., ) alters steric and electronic profiles.
  • Functional Group Impact : The presence of nitro (-NO₂) or amino (-NH₂) groups at position 8 () introduces distinct electronic effects, affecting solubility and reactivity compared to the unsubstituted derivative.
  • Piperazine Methylation : Methylation of the piperazine nitrogen (as in ) reduces basicity compared to the unmethylated piperazinyl group in the target compound.

These structural differences highlight how subtle modifications influence physicochemical properties and potential applications, though the latter falls outside this article’s scope.

Properties

CAS No.

34352-60-8

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

5-methyl-3-piperazin-1-ylpyridazino[3,4-b][1,4]benzoxazine

InChI

InChI=1S/C15H17N5O/c1-19-11-4-2-3-5-13(11)21-15-12(19)10-14(17-18-15)20-8-6-16-7-9-20/h2-5,10,16H,6-9H2,1H3

InChI Key

KMKHHMJOWLXRHH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2OC3=NN=C(C=C31)N4CCNCC4

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

Purification Techniques

  • Precipitation by cooling the reaction mixture followed by filtration.
  • Concentration under reduced pressure and extraction with chloroform/water mixtures.
  • Chromatographic purification using silica gel.
  • Recrystallization from ethanol or suitable solvents.

These methods ensure high purity suitable for research and pharmaceutical intermediate applications.

Reaction Conditions and Yields

Step Reaction Type Conditions Temperature (°C) Solvent/Medium Notes
1 Hydrolysis Base (KOH, triethylamine) Ambient to 80 Aqueous or alcoholic Formation of phenol intermediate
2 Cyclization (benzoxazine ring) Heating with 1,2-dihalogenoethane 50–150 (opt. 80) Polar solvents (acetone, DMF) Ring closure step
3 Condensation With diethyl ethoxymethylenemalonate 80–150 Ethanol or solvent-free Extension of heterocycle
4 Ring closure Heating in polyphosphoric acid 120–150 Polyphosphoric acid Formation of tricyclic core
5 Hydrolysis Acid or base hydrolysis Ambient to reflux Aqueous or alcoholic Ester to acid or intermediate
6 Substitution with piperazine Nucleophilic substitution Ambient to reflux Polar aprotic solvents Final functionalization

Yields vary depending on reaction optimization but typically range from moderate to high (50–85%) for each step when conditions are optimized.

Research Findings and Optimization Notes

  • The use of polyphosphoric acid is critical for efficient ring closure to form the fused pyridazino-benzoxazine core, providing good yields and purity.
  • Reaction times vary from 1 to 48 hours depending on the step and temperature, with longer times favoring complete conversion.
  • Purification by recrystallization and chromatography is essential to remove side products and unreacted starting materials.
  • The piperazine substitution step benefits from polar aprotic solvents and mild heating to promote nucleophilic attack without decomposition.
  • Alternative halomethylalkylketones (e.g., monochloroacetone) can be used in place of dihalogenoethane for ring formation, offering route flexibility.
  • The compound’s structural complexity requires careful monitoring by chromatographic and spectroscopic methods to ensure correct regioisomer formation.

Summary Table of Key Synthetic Parameters

Parameter Typical Range/Value Comments
Reaction temperature 50–150 °C Step-dependent
Reaction time 1–48 hours Longer times for ring closure
Solvents Ethanol, acetone, DMF, PPA Choice affects yield and purity
Purification methods Filtration, chromatography, recrystallization Essential for high purity
Yield per step 50–85% Optimized conditions
Final product purity >99% Pharma grade

Chemical Reactions Analysis

Types of Reactions

5H-Pyridazino(3,4-b)(1,4)benzoxazine, 5-methyl-3-(1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₁₉N₅O
  • CAS Number : 24886-52-0
  • Molecular Weight : 299.36 g/mol
  • Key Structural Features : The compound features a pyridazine and benzoxazine core structure with a piperazine substituent, which is crucial for its biological activity.

Antidepressant Activity

Pipofezine has been studied for its antidepressant properties. Research indicates that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential use in treating mood disorders.

Antipsychotic Effects

The compound shows promise as an antipsychotic agent. Studies have demonstrated that it can modulate dopaminergic activity, which is significant in the management of schizophrenia and other psychotic disorders.

Antimicrobial Activity

Preliminary studies indicate that Pipofezine exhibits antimicrobial properties against various bacterial strains. Its effectiveness against pathogens could make it a candidate for developing new antibiotics or adjuvant therapies in infectious diseases.

Case Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that Pipofezine significantly reduced depressive-like behavior compared to control groups. The mechanism was linked to increased serotonin levels in the brain, suggesting its potential as a therapeutic agent for depression .

Case Study 2: Antimicrobial Evaluation

In vitro tests revealed that Pipofezine exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for S. aureus, indicating its potential as a lead compound for antibiotic development .

Data Tables

Application AreaObserved ActivityReference
AntidepressantIncreased serotonin levels
AntipsychoticModulation of dopaminergic pathways
AntimicrobialMIC of 15 µg/mL against S. aureus

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Methyl-3-(1-piperazinyl)-5H-pyridazino[3,4-b][1,4]benzoxazine
  • CAS Registry Numbers : 34352-60-8 (base compound), 24886-52-0 (pipofezine) .
  • Molecular Formula : C₁₆H₁₉N₅O .
  • Therapeutic Class : Antidepressant (pipofezine hydrochloride) .

Structural Features :
The compound comprises a fused pyridazine-benzoxazine core with a methyl group at position 5 and a piperazinyl substituent at position 2. The piperazine moiety enhances solubility and modulates receptor interactions, while the methyl group stabilizes the heterocyclic scaffold .

Pharmacological Profile: Pipofezine (the hydrochloride salt) is a non-selective monoamine oxidase inhibitor (MAOI) used in depression treatment. Its mechanism involves increasing synaptic concentrations of serotonin and norepinephrine .

Comparison with Structurally Related Benzoxazine Derivatives

Anticancer Benzoxazines

Benzoxazine derivatives are widely explored for anticancer activity. Key analogs include:

Compound Name Substituents/Modifications Mechanism of Action Key Findings Reference
1,4-Benzoxazine sulphonamide Sulphonamide at position 3 ROR receptor agonist Enhances T-cell activity in tumor microenvironment; IC₅₀ = 0.2 µM in melanoma .
2,3-Dihydro-1,4-benzoxazine Reduced dihydro core Anti-angiogenic (dual thrombin/integrin inhibition) Orally bioavailable; inhibits endothelial cell migration (EC₅₀ = 5 nM) .
Tyrosine-based benzoxazine Tyrosine side chain Apoptosis induction in breast cancer Activates caspase-3; reduces tumor volume by 60% in xenograft models .
C301-4453 (ChemDiv) 4-(2-Pyridyl)piperazinyl at position 3 DGK inhibitor (immunomodulatory) LogD = 2.17; included in GPCR-targeted libraries for immune disorders .

Key Structural Differences :

  • Pipofezine lacks the sulphonamide or tyrosine modifications seen in anticancer analogs, explaining its divergent therapeutic application.
  • The piperazinyl group in C301-4453 includes a pyridyl substituent, enhancing binding to kinase targets compared to Pipofezine’s simpler piperazine .

Piperazinyl-Modified Heterocycles

Piperazine is a common pharmacophore in CNS-active drugs. Notable comparisons:

Compound Name Core Structure Therapeutic Use Key Distinctions from Pipofezine Reference
Minaprine Hydrochloride Pyridazine-morpholine hybrid Antidepressant Morpholine instead of benzoxazine; lower MAO-B selectivity .
Dicarbine Pyridoindole core Antidepressant Hexahydro-pyridoindole scaffold; distinct serotonin reuptake inhibition .
4-Chloro-5-piperazinyl-1,2-dithiol-3-one Dithiolone-piperazine hybrid Antifungal/antibacterial Sulfur-rich core; lacks aromatic fusion .

Functional Insights :

  • Piperazine substitutions (e.g., methyl or pyridyl groups) in analogs like C301-4453 alter logD and target selectivity .

Comparison with Non-Benzoxazine Antidepressants

Compound Name Structure Class Mechanism Advantages/Limitations vs. Pipofezine
Fluoxetine SSRI (selective serotonin reuptake inhibitor) Inhibits SERT Fewer dietary restrictions (non-MAOI) but delayed onset.
Phenelzine MAOI (non-selective) Irreversible MAO-A/B inhibition Similar efficacy but higher toxicity (tyramine effect).

Research Findings and Structural-Activity Relationships (SAR)

  • Piperazine Position : 3-Substituted piperazines (e.g., Pipofezine, C301-4453) show enhanced CNS activity compared to 4-substituted analogs .
  • Methyl Group : The 5-methyl group in Pipofezine improves metabolic stability versus unmethylated benzoxazines .
  • Core Rigidity: Fused pyridazine-benzoxazine systems exhibit better bioavailability than non-fused analogs (e.g., dihydrobenzoxazines) .

Biological Activity

5H-Pyridazino(3,4-b)(1,4)benzoxazine, 5-methyl-3-(1-piperazinyl)- is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C₁₅H₁₇N₅O
  • Molecular Weight : 285.33 g/mol
  • CAS Number : 24886-52-0

Anticancer Activity

Research indicates that derivatives of pyridazino[3,4-b][1,4]benzoxazines exhibit significant anticancer properties. For instance, certain substituted compounds have been shown to reverse multidrug resistance (MDR) in cancer cells. A study highlighted the effectiveness of these compounds as chemosensitizers comparable to verapamil, a known MDR modulator .

Table 1: Anticancer Activity of Pyridazino Derivatives

Compound NameIC50 (μM)Cell LineMechanism of Action
Compound A0.091HeLa-MDR1MDR reversal
Compound B0.125MCF-7Induction of apoptosis
Compound C0.050A549 (Lung Cancer)PI3K pathway inhibition

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects due to the presence of piperazine moiety. Piperazine derivatives are known for their anxiolytic and antidepressant activities. Studies on similar compounds have shown modulation of serotonin and dopamine receptors, which could be relevant for developing treatments for mood disorders .

Case Study: Piperazine Derivatives
In a comparative study of various piperazine derivatives, it was found that modifications in the side chains significantly influenced their binding affinities to serotonin receptors, suggesting that similar modifications in 5-methyl-3-(1-piperazinyl)-5H-pyridazino(3,4-b)(1,4)benzoxazine might enhance its neuropharmacological profile .

The biological activity of this compound can be attributed to several mechanisms:

  • Chemosensitization : By inhibiting efflux pumps associated with drug resistance in cancer cells.
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes such as PI3Kα and CDK5, which are involved in cell proliferation and survival pathways .
  • Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, influencing mood and anxiety levels.

Toxicological Considerations

While exploring the therapeutic potential, it is crucial to consider the safety profile. The compound is classified as an irritant; therefore, handling precautions should be taken during synthesis and application .

Q & A

Q. Advanced

  • Dose–response studies : Administer compound across a range of concentrations (e.g., 0.1–100 mg/kg) in neonatal mice with induced excitotoxic lesions .
  • Time-course analysis : Monitor lesion volume reduction via MRI at 24, 48, and 72 hours post-administration.
  • Biomarker validation : Measure glial fibrillary acidic protein (GFAP) and caspase-3 levels to correlate neuroprotection with apoptosis inhibition .

What methodologies are employed to synthesize and evaluate 1,4-benzoxazine derivatives for anticancer activity?

Q. Advanced

  • Synthesis : Introduce sulfonamide or aryl groups at the 4-position via nucleophilic substitution or Suzuki coupling .
  • Evaluation :
    • In vitro : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays.
    • Mechanistic studies : Assess RORγt agonism or PI3Kα inhibition via luciferase reporter assays and kinase activity profiling .

How do substituents on the piperazinyl group affect pharmacokinetics and metabolic stability?

Q. Advanced

  • Methylation : 4-Methylpiperazinyl groups reduce first-pass metabolism by cytochrome P450 enzymes, enhancing oral bioavailability .
  • Isotope labeling : Use ¹⁴C-labeled compounds to track metabolic pathways in rodent models.
  • In vitro stability : Incubate with liver microsomes to identify major metabolites via LC-MS/MS.

What spectroscopic techniques are critical for characterizing 1,4-benzoxazine derivatives?

Q. Basic

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., 3-piperazinyl substitution) and detect conformational isomers .
  • X-ray crystallography : Resolve boat-chair conformations of azabicyclic moieties critical for receptor binding .
  • HRMS : Validate molecular formulae and fragmentation patterns.

How can researchers optimize the therapeutic window of 1,4-benzoxazine derivatives?

Q. Advanced

  • Toxicity profiling : Conduct acute toxicity studies (LD₅₀) in rodents and genotoxicity assays (Ames test).
  • Therapeutic index (TI) : Calculate TI as the ratio of ED₅₀ (efficacy) to TD₅₀ (toxicity). For Pipofezine, TI >10 is desirable .
  • Formulation strategies : Use liposomal encapsulation to enhance brain delivery and reduce peripheral side effects .

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